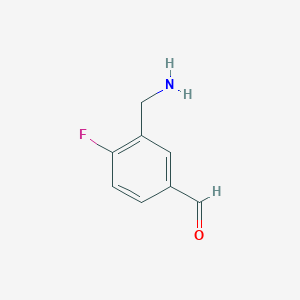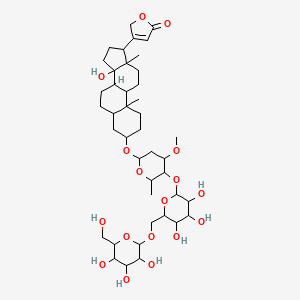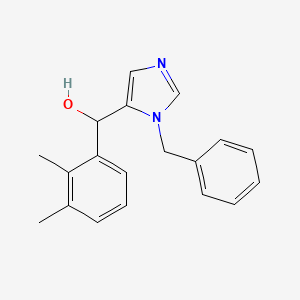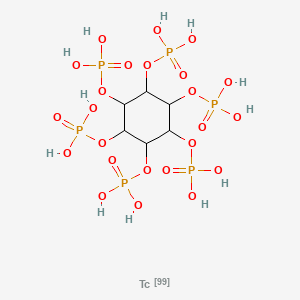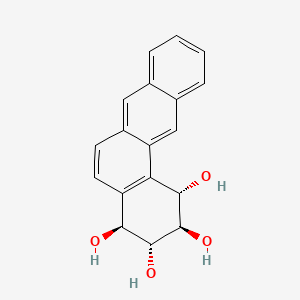
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted pyridines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include halogenation, nitration, and amination reactions under controlled conditions. Specific reagents, catalysts, and solvents are chosen based on the desired reaction pathway and yield optimization.
Industrial Production Methods
Industrial production of such complex compounds often requires scalable and cost-effective methods. This may involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts. The purification of the final product is achieved through techniques such as crystallization, chromatography, or distillation.
化学反応の分析
Types of Reactions
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of nitro groups may yield corresponding amines, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- depends on its interaction with molecular targets. These may include enzymes, receptors, or other biomolecules. The presence of multiple functional groups allows it to engage in various binding interactions, influencing its biological activity and efficacy.
類似化合物との比較
Similar Compounds
2-Pyridinamine derivatives: Compounds with similar core structures but different substituents.
Halogenated aromatic amines: Compounds with halogen atoms attached to aromatic rings.
Nitro-substituted aromatic compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
The uniqueness of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- lies in its specific combination of functional groups, which may impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
79614-83-8 |
|---|---|
分子式 |
C13H3BrCl2F6N4O4 |
分子量 |
544.0 g/mol |
IUPAC名 |
5-bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H3BrCl2F6N4O4/c14-5-1-4(13(20,21)22)11(24-10(5)16)23-8-6(25(27)28)2-3(12(17,18)19)7(15)9(8)26(29)30/h1-2H,(H,23,24) |
InChIキー |
QTXZYQVNTBTNHU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NC2=NC(=C(C=C2C(F)(F)F)Br)Cl)[N+](=O)[O-])Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


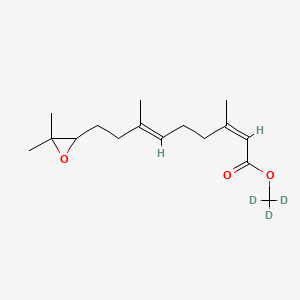

![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)


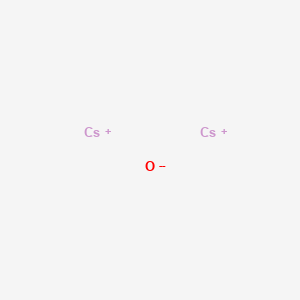
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
